
KT182
Descripción general
Descripción
KT182 is a potent, selective, and irreversible inhibitor of α/β-hydrolase domain-containing 6 (ABHD6), an enzyme implicated in lipid metabolism and neurodegenerative diseases. ABHD6 hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG), regulating its signaling in neuroprotection and inflammation. This compound exhibits an IC50 of 1.7 nM against ABHD6 in vitro and demonstrates >90% target engagement in vivo, with central nervous system (CNS) activity following intraperitoneal administration . Preclinical studies highlight its efficacy in reducing demyelination and neuroinflammation in cuprizone-induced mouse models of multiple sclerosis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
KT182 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de piperidil-1,2,3-triazol urea. La síntesis típicamente involucra los siguientes pasos:
Formación del anillo triazol: Esto se logra a través de una reacción de cicloadición azida-alquino catalizada por cobre.
Adición del anillo piperidina: El anillo piperidina se introduce a través de una reacción de sustitución nucleofílica.
Formación del enlace urea: El paso final involucra la formación del enlace urea a través de una reacción entre una amina y un isocianato
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente a través de técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
KT182 se somete a varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se utilizan comúnmente en reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
KT182 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la función de ABHD6 y su papel en diversas vías bioquímicas.
Biología: Se emplea en estudios de biología celular y molecular para investigar los efectos de la inhibición de ABHD6 en los procesos celulares.
Medicina: Se explora su potencial aplicación terapéutica en el tratamiento de enfermedades relacionadas con la actividad de ABHD6, como trastornos metabólicos y afecciones neurológicas.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a ABHD6
Mecanismo De Acción
KT182 ejerce sus efectos inhibiendo selectivamente la actividad de ABHD6. El compuesto se une al sitio activo de ABHD6, evitando que hidrolice sus sustratos. Esta inhibición conduce a una acumulación de lípidos específicos en las células, lo que puede afectar varios procesos y vías celulares. Los objetivos moleculares y las vías involucradas incluyen el metabolismo de lípidos y las vías de señalización relacionadas con la homeostasis de energía celular .
Comparación Con Compuestos Similares
ABHD6 Inhibitors
KT182 vs. WWL123
- Potency : this compound (IC50 = 0.2–1.7 nM) is ~200-fold more potent than WWL123 (IC50 = 400 nM) .
- Selectivity : Both compounds show high selectivity for ABHD6 over >50 serine hydrolases, including MAGL and ABHD12 .
- In Vivo Utility : WWL123 requires higher doses for CNS penetration, while this compound achieves >90% ABHD6 inhibition in the brain at lower doses .
This compound vs. KT203 and KT185
- Tissue Specificity : this compound is centrally restricted, whereas KT203 is peripherally restricted. KT185, an orally bioavailable analog, fully inhibits brain ABHD6 without off-target effects in the liver .
- Therapeutic Applications : this compound is preferred for CNS disorders (e.g., demyelination), while KT203 and KT185 are explored for metabolic diseases .
Table 1: Key ABHD6 Inhibitors
Compound | IC50 (nM) | Selectivity (vs. MAGL/ABHD12) | Bioavailability | Key Application |
---|---|---|---|---|
This compound | 0.2–1.7 | >100-fold selective | Intraperitoneal | Neurodegenerative models |
WWL123 | 400 | >50-fold selective | Oral (limited) | Epilepsy models |
KT203 | 0.3 | >100-fold selective | Intraperitoneal | Peripheral inflammation |
KT185 | 1.5 | >100-fold selective | Oral | Broad-spectrum studies |
MAGL and ABHD12 Inhibitors
This compound vs. KML29 (MAGL Inhibitor)
- Target Specificity: this compound selectively inhibits ABHD6, while KML29 targets MAGL, another 2-AG hydrolase. Co-inhibition of ABHD6 and MAGL (e.g., with DH376) synergistically increases 2-AG levels but may cause adverse effects .
- Functional Outcomes : In cuprizone models, this compound reduces neuroinflammation without affecting oligodendrocyte precursor migration, whereas MAGL inhibitors enhance myelination .
This compound vs. DO264 (ABHD12 Inhibitor)
- Expression Patterns: ABHD12 is upregulated in demyelinating lesions, while ABHD6 is broadly expressed in neurons and microglia.
Table 2: Comparison with MAGL/ABHD12 Inhibitors
Compound | Target | Mechanism | IC50 (nM) | Key Finding |
---|---|---|---|---|
This compound | ABHD6 | Irreversible | 1.7 | Reduces demyelination and microgliosis |
KML29 | MAGL | Irreversible | 8.0 | Enhances myelination in vitro |
DO264 | ABHD12 | Reversible | 12.0 | Minimal impact on 2-AG in vivo |
Non-ABHD6 Lipid Modulators
This compound vs. WWL70
- Mechanism : WWL70 reduces prostaglandin E2 (PGE2) independently of ABHD6 inhibition, unlike this compound, which modulates 2-AG degradation .
- Therapeutic Overlap: Both compounds reduce neuroinflammation, but this compound’s effects are more specific to the endocannabinoid system .
Research Findings and Limitations
Actividad Biológica
KT182 is a potent and selective irreversible inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in modulating the endocannabinoid system and influencing various physiological processes.
ABHD6 plays a critical role in regulating cannabinoid receptor signaling by hydrolyzing 2-AG, which is an endogenous cannabinoid that activates cannabinoid receptors in the nervous system. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby enhancing cannabinoid receptor signaling and potentially offering therapeutic benefits in various conditions.
In Vitro Activity
This compound demonstrates significant potency in vitro, with an IC50 value reported as low as 1.7 nM . In competitive activity-based protein profiling (ABPP) assays, this compound effectively inhibited ABHD6 activity, confirming its role as a selective inhibitor. The inhibition of ABHD6 by this compound was measured using gel-based assays that assess the hydrolysis of 2-AG, showing that this compound can maintain high levels of inhibition even at subnanomolar concentrations .
In Vivo Activity
Animal studies have revealed that this compound can produce substantial inhibition of ABHD6 in vivo. Mice treated with this compound exhibited near-complete blockade of ABHD6 at doses as low as 1 mg/kg when administered intraperitoneally. At lower doses (0.1-0.5 mg/kg), approximately 80% inhibition was maintained in the liver . Importantly, this compound showed selectivity for ABHD6 over other carboxylesterases, suggesting a favorable safety profile for potential therapeutic use.
Case Study: Behavioral Effects
A study investigated the behavioral effects of ABHD6 inhibition using this compound in mice. It was found that ABHD6 knockout mice exhibited enhanced amphetamine-stimulated hyperlocomotion compared to wild-type controls. This hyperlocomotion was similarly observed in wild-type mice treated with this compound, indicating that ABHD6 inhibition may influence dopaminergic signaling pathways related to locomotion .
Parameter | Wild-Type Mice | ABHD6 KO Mice | WT + this compound |
---|---|---|---|
Baseline Locomotion | Normal | Mild reduction | Normal |
Amphetamine-Stimulated Hyperlocomotion | Normal | Twofold increase | Twofold increase |
Clinical Implications
While this compound is still in preclinical development, its ability to modulate endocannabinoid signaling presents potential therapeutic avenues for conditions such as anxiety, pain management, and neurodegenerative diseases. The selective inhibition of ABHD6 could lead to fewer side effects compared to broader-spectrum cannabinoid modulators.
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating KT182’s efficacy in demyelination studies?
- Methodological Guidance : The cuprizone-induced demyelination model in mice is a gold standard for studying this compound’s effects. Key parameters include:
-
Duration : 3–5 weeks of cuprizone exposure with concurrent this compound administration.
-
Outcome Measures : Myelin integrity (e.g., Luxol Fast Blue staining), oligodendrocyte survival, and ABHD6 enzymatic activity assays.
-
Controls : Include vehicle-treated and cuprizone-only groups. For comparative studies, consider alternative models like EAE (experimental autoimmune encephalomyelitis) to assess broader neuroprotective effects.
Parameter Details Dosage Range 10–20 mg/kg/day Administration Route Intraperitoneal Key Biomarkers MBP (myelin basic protein), PLP (proteolipid protein)
Q. How should researchers design dose-response studies for this compound to optimize therapeutic windows?
- Methodological Guidance :
- Use a graded dose approach (e.g., 5, 10, 20 mg/kg) to identify the minimal effective dose and toxicity thresholds.
- Monitor behavioral outcomes (e.g., motor coordination) and biochemical markers (ABHD6 inhibition levels) longitudinally .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance :
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition in vitro vs. myelination rescue in vivo) to confirm target specificity.
- Tissue Penetration Analysis : Measure this compound concentrations in brain tissue via LC-MS to validate bioavailability .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., % reduction in demyelination) to identify confounding variables (e.g., genetic background of animal models) .
Q. What statistical methods are appropriate for analyzing longitudinal neuroprotection data in this compound studies?
- Methodological Guidance :
- Mixed-Effects Models : Account for repeated measurements and inter-individual variability.
- Survival Analysis : For time-to-event outcomes (e.g., onset of motor deficits).
- Error Propagation : Quantify uncertainties in dose-response curves using Monte Carlo simulations .
Q. How can researchers validate ABHD6 as the primary target of this compound in demyelination pathways?
- Methodological Guidance :
- Genetic Knockout Models : Compare this compound efficacy in ABHD6⁻/⁻ vs. wild-type mice to assess target dependency .
- Off-Target Profiling : Screen this compound against related enzymes (e.g., ABHD12) using activity-based protein profiling (ABPP) .
- Pathway Analysis : Integrate RNA-seq data to identify downstream effects on lipid metabolism and neuroinflammation pathways.
Q. Data Analysis and Reporting
Q. What are best practices for reporting this compound’s therapeutic effects in preclinical studies?
- Methodological Guidance :
- Follow ARRIVE guidelines for animal studies: report sample size calculations, randomization, and blinding procedures.
- Include raw data for key endpoints (e.g., myelination scores) in supplementary materials.
- Use standardized nomenclature for compounds (e.g., IUPAC names) and avoid ambiguous abbreviations .
Q. How should researchers address variability in this compound’s efficacy across different demyelination models?
- Methodological Guidance :
- Sensitivity Analysis : Identify model-specific factors (e.g., cuprizone batch variability) contributing to divergent results.
- Cross-Validation : Replicate findings in a second independent model (e.g., lysolecithin-induced focal demyelination).
- Meta-Regression : Analyze pooled data to quantify the influence of covariates (e.g., animal age, diet) .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound synthesis and characterization?
- Methodological Guidance :
- Detailed Synthesis Protocols : Report reaction conditions, purification methods, and spectroscopic data (e.g., NMR, HPLC purity ≥95%).
- Batch Documentation : Track lot numbers and storage conditions (-80°C for long-term stability).
- Third-Party Validation : Share samples with independent labs for replication studies .
Q. How can researchers ethically justify the use of this compound in studies with high mortality rates?
- Methodological Guidance :
Propiedades
IUPAC Name |
[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNKPZHUCVFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402612-62-7 | |
Record name | 1402612-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.